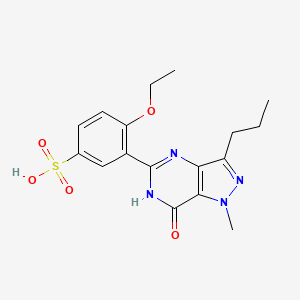
rac-Modipafant-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-Modipafant-d4: is a deuterated form of Modipafant, a selective platelet-activating factor receptor antagonist. This compound is used primarily in scientific research to study the effects of platelet-activating factor receptor antagonism in various biological systems. The deuterated form, this compound, is particularly useful in metabolic studies due to its enhanced stability and resistance to metabolic degradation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-Modipafant-d4 involves the incorporation of deuterium atoms into the Modipafant molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the core structure of Modipafant, followed by the selective deuteration of specific positions on the molecule. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The final product is purified using techniques such as chromatography to ensure high purity and consistency .
化学反应分析
Types of Reactions: rac-Modipafant-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs.
科学研究应用
rac-Modipafant-d4 is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of Modipafant.
Biology: Employed in studies investigating the role of platelet-activating factor receptor in various biological processes, such as inflammation and immune response.
Medicine: Used in preclinical studies to evaluate the therapeutic potential of platelet-activating factor receptor antagonists in treating diseases such as asthma and arthritis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting platelet-activating factor receptor.
作用机制
rac-Modipafant-d4 exerts its effects by selectively binding to and antagonizing the platelet-activating factor receptor. This receptor is involved in various biological processes, including inflammation, immune response, and platelet aggregation. By blocking the receptor, this compound inhibits the downstream signaling pathways, leading to reduced inflammation and platelet aggregation .
相似化合物的比较
Tulopafant: Another platelet-activating factor receptor antagonist with similar biological activity.
CV-6209: A potent and selective platelet-activating factor receptor antagonist used in similar research applications.
Uniqueness: rac-Modipafant-d4 is unique due to its deuterated structure, which provides enhanced stability and resistance to metabolic degradation compared to its non-deuterated counterparts. This makes it particularly valuable in metabolic studies and long-term research applications.
属性
CAS 编号 |
1794707-03-1 |
|---|---|
分子式 |
C34H29ClN6O3 |
分子量 |
609.119 |
IUPAC 名称 |
ethyl 4-(2-chlorophenyl)-6-methyl-2-[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenyl]-5-[(3,4,5,6-tetradeuteriopyridin-2-yl)carbamoyl]-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C34H29ClN6O3/c1-4-44-34(43)31-30(24-9-5-6-10-25(24)35)29(33(42)40-28-11-7-8-17-37-28)20(2)38-32(31)22-12-14-23(15-13-22)41-21(3)39-26-19-36-18-16-27(26)41/h5-19,30,38H,4H2,1-3H3,(H,37,40,42)/i7D,8D,11D,17D |
InChI 键 |
ODRYSCQFUGFOSU-AOCNUFPCSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C |
同义词 |
4-(2-Chlorophenyl)-1,4-dihydro-6-methyl-2-[4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]-5-[(2-pyridinylamino-d4)carbonyl]-3-pyridinecarboxylic Acid Ethyl Ester; UK 74505-d4; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2E)-2-Buten-2-Yl]-3-Fluorobenzene](/img/structure/B587212.png)
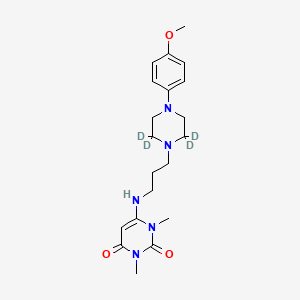
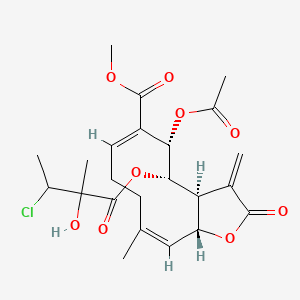
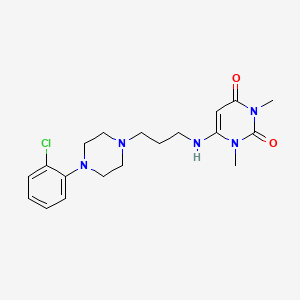
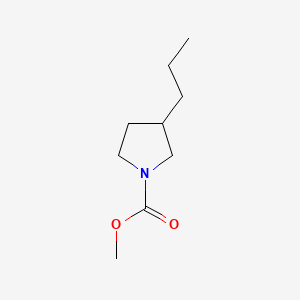
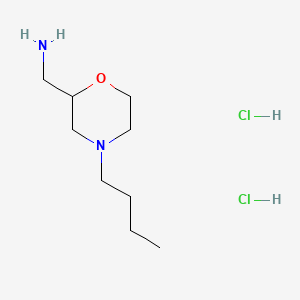
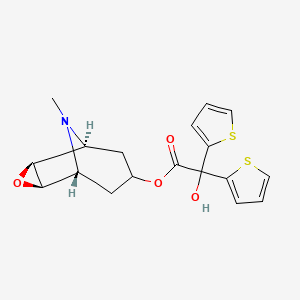
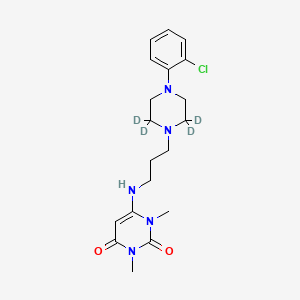
![6-Methyl-4,6-dihydro-1H-pyrrolo[3,4-d]pyridazine](/img/structure/B587228.png)
